2-((4-Bromobenzyl)amino)-2-oxoethyl 3,5-difluorobenzoate
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Overview
Description
The compound is a complex organic molecule that likely contains a benzyl group (a benzene ring attached to a CH2 group), an amino group (NH2), a 3,5-difluorobenzoate group (a benzoate group with fluorine atoms on the 3rd and 5th carbons), and an oxoethyl group (a two-carbon chain with a double-bonded oxygen on one of the carbons) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely have a complex three-dimensional structure due to the presence of the benzyl and benzoate groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromine atom in the bromobenzyl group could potentially be involved in substitution reactions .Scientific Research Applications
Organic Synthesis and Structural Opportunities
A study by Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3-difluorobenzene, leading to the production of various difluorobenzoic acids and bromobenzoic acids, highlighting the potential for creating structurally diverse compounds with potential applicability in the synthesis of complex molecules like "2-((4-Bromobenzyl)amino)-2-oxoethyl 3,5-difluorobenzoate" (Schlosser & Heiss, 2003).
Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzenesulfonamide groups containing Schiff base, for potential use in photodynamic therapy, indicating the relevance of structurally related compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Kaneria et al. (2016) synthesized novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives and screened them for antimicrobial activity, underscoring the significance of bromobenzyl compounds in developing new antimicrobial agents (Kaneria et al., 2016).
Electronic and Material Properties
Chidan Kumar et al. (2014) investigated the molecular structure, FT-IR, first-order hyperpolarizability, HOMO and LUMO analysis, and NBO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate by HF and density functional methods. This research contributes to understanding the electronic properties of compounds structurally similar to "this compound" and their potential applications in designing new materials with specific electronic properties (Chidan Kumar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO3/c17-12-3-1-10(2-4-12)8-20-15(21)9-23-16(22)11-5-13(18)7-14(19)6-11/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQQTCSPDJNCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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